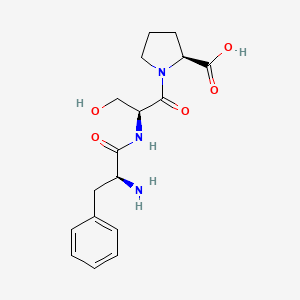

H-Phe-Ser-Pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21658-46-8 |

|---|---|

Molecular Formula |

C17H23N3O5 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H23N3O5/c18-12(9-11-5-2-1-3-6-11)15(22)19-13(10-21)16(23)20-8-4-7-14(20)17(24)25/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1 |

InChI Key |

QSWKNJAPHQDAAS-IHRRRGAJSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O |

Origin of Product |

United States |

Significance of Short Peptides in Biological Systems

Short peptides, typically defined as chains containing between two and fifty amino acids, are fundamental players in a vast array of biological processes. nih.gov They function as hormones, neurotransmitters, signaling molecules, and antimicrobial agents, participating in cell-to-cell communication, regulating enzyme activity, and mounting immune responses. nih.gov The specific sequence and composition of amino acids in a short peptide dictate its chemical and physical properties, including its ability to interact with biological targets and permeate cell membranes. scielo.br

Compared to larger protein counterparts, short peptides offer several advantages in research and therapeutic development, such as ease of synthesis and favorable physicochemical properties. scielo.br Their smaller size can also lead to lower immunogenicity. cumbria.ac.uk However, challenges such as rapid enzymatic degradation and low plasma availability must be addressed for their application in vivo. scielo.br The study of short peptides, including tripeptides like H-Phe-Ser-Pro-OH, is a burgeoning field, with ongoing research focused on overcoming these limitations to harness their therapeutic potential. uniprot.org

Contextualizing H Phe Ser Pro Oh As a Tripeptide Motif

The Phe-Ser-Pro sequence is found within Bradykinin (B550075) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), a peptide that lowers blood pressure and is involved in pain and inflammation. libretexts.org The properties of each amino acid in the H-Phe-Ser-Pro-OH motif are detailed below:

| Amino Acid | Abbreviation | Properties |

| Phenylalanine | Phe, F | An aromatic amino acid with a nonpolar, hydrophobic side chain. It often participates in hydrophobic interactions within protein cores. |

| Serine | Ser, S | A polar, uncharged amino acid containing a hydroxyl (-OH) group. This group can form hydrogen bonds and is a common site for post-translational modifications like phosphorylation. news-medical.net |

| Proline | Pro, P | A unique amino acid where the side chain forms a cyclic structure with the backbone amine. This rigid structure restricts the conformational flexibility of the peptide chain, often inducing turns or kinks. Proline-rich peptides are known for their structural roles and resistance to proteolysis. researchgate.net |

The combination of the bulky, hydrophobic Phenylalanine, the polar, hydrogen-bonding capable Serine, and the structurally rigid Proline creates a unique motif. The Proline residue likely induces a specific turn in the peptide backbone, a common feature in bioactive peptides that facilitates binding to receptors or enzymes. researchgate.net The preceding Serine and Phenylalanine residues would then be positioned in a specific spatial orientation, allowing for potential interactions with a biological target. For instance, the hydroxyl group of Serine could form a critical hydrogen bond, while the phenyl ring of Phenylalanine could engage in hydrophobic or pi-stacking interactions.

Research Trajectories for Small Peptide Compounds

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, facilitating the assembly of peptide chains on an insoluble polymer support. researchgate.net This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. researchgate.net The synthesis of H-Phe-Ser-Pro-OH via SPPS involves the sequential addition of protected amino acids, starting from the C-terminal proline attached to the resin.

Fmoc and Boc Protecting Group Approaches

Two primary orthogonal protection strategies dominate SPPS: the fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) approach and the tert-butoxycarbonyl (Boc)/benzyl (B1604629) (Bzl) approach. researchgate.netgoogle.com

The Fmoc/tBu strategy is the most widely used method today due to its milder reaction conditions. iris-biotech.de In this approach, the Nα-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.deiris-biotech.de The side chains of phenylalanine (Phe) and serine (Ser) are protected by acid-labile groups. For serine, a tert-butyl (tBu) ether is common (Fmoc-Ser(tBu)-OH), while phenylalanine often requires no side-chain protection. iris-biotech.dedrivehq.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is accomplished simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). rsc.orgresearchgate.net

The Boc/Bzl strategy , pioneered by Bruce Merrifield, utilizes the acid-labile Boc group for Nα-protection, which is removed by treatment with TFA at each cycle. iris-biotech.deosti.gov Side-chain protecting groups are typically benzyl (Bzl)-based ethers, which are more stable to TFA and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage. iris-biotech.de For the synthesis of this compound, this would involve using Boc-Phe-OH and Boc-Ser(Bzl)-OH. iris-biotech.de While historically significant, the harsh conditions required for final cleavage make the Boc/Bzl strategy less common for routine synthesis compared to the Fmoc approach. google.comiris-biotech.de

| Strategy | Nα-Protection | Side-Chain Protection (Ser/Phe) | Deprotection Reagent (Nα) | Final Cleavage Reagent | Key Advantages & Disadvantages |

| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) / None | 20% Piperidine in DMF | TFA | Adv: Milder conditions, orthogonal. researchgate.netiris-biotech.deDisadv: Piperidine is regulated. iris-biotech.de |

| Boc/Bzl | Boc (Acid-labile) | Bzl (HF-labile) | TFA | Anhydrous HF | Adv: Robust for certain sequences. Disadv: Requires harsh, hazardous HF for cleavage. researchgate.netiris-biotech.de |

Coupling Reagents and Additives in Tripeptide Synthesis

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step. This reaction is facilitated by coupling reagents that activate the carboxylic acid.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. wikipedia.orgbachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org To increase efficiency and suppress racemization, carbodiimides are almost always used with additives. bachem.com

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the O-acylisourea to form active esters that are less prone to racemization and other side reactions. wikipedia.orgbachem.com HOAt is generally considered more efficient than HOBt due to the anchimeric assistance provided by the pyridine (B92270) nitrogen. researchgate.net Newer additives like OxymaPure® (ethyl cyano(hydroxyimino)acetate) have been developed as non-explosive and effective alternatives to HOBt and HOAt. iris-biotech.de

Onium salts , including aminium/uronium salts (e.g., HBTU, HATU) and phosphonium (B103445) salts (e.g., PyBOP), are now the most commonly used coupling reagents. researchgate.net These reagents react in situ with the protected amino acid in the presence of a base to form the active ester. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which incorporates the HOAt moiety, is one of the most effective coupling reagents, especially for difficult couplings. researchgate.netluxembourg-bio.com

The choice of base is also crucial. N,N-diisopropylethylamine (DIPEA) is widely used, but for amino acids prone to racemization like serine, a weaker base such as N-methylmorpholine (NMM) or collidine may be preferred. bachem.comchempep.com

| Reagent Class | Examples | Additive | Common Base | Key Features |

| Carbodiimides | DIC, DCC | HOBt, HOAt, OxymaPure® | - | Forms O-acylisourea; Additive suppresses racemization. wikipedia.orgbachem.com |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | Incorporated (HOBt/HOAt) | DIPEA, NMM | Highly efficient, fast reactions. researchgate.net HATU is superior for hindered couplings. luxembourg-bio.com |

| Phosphonium Salts | PyBOP, PyAOP | Incorporated (HOBt/HOAt) | DIPEA, NMM | Do not cause guanidinylation side reactions. researchgate.net |

Epimerization Control during Amino Acid Coupling, with Focus on Serine and Phenylalanine

Epimerization, the change in configuration at the α-carbon of an amino acid, is a major side reaction in peptide synthesis that can compromise the biological activity of the final peptide. mdpi.com It occurs primarily through the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid. bachem.com

Phenylalanine is susceptible to racemization, especially under basic conditions. acs.org The risk can be minimized by using urethane-based protecting groups like Fmoc or Boc and by employing coupling reagents that favor rapid amide bond formation over oxazolone (B7731731) formation. bachem.com The use of additives like HOBt or HOAt is critical. wikipedia.org Studies have shown that for phenylalanine derivatives, coupling with PyBOP/HOAt and DIEA can reduce epimerization to less than 1%. In contrast, using HATU/HOAt with NMM resulted in significantly higher epimerization (10.7%).

Serine is also prone to racemization, particularly when its hydroxyl group is protected with an electron-withdrawing group or during prolonged activation times. mdpi.comnih.gov The use of a base like DIPEA has been shown to induce racemization during the coupling of Fmoc-Ser(tBu)-OH. chempep.com Substituting DIPEA with a weaker base like collidine can significantly reduce serine racemization to less than 1%. wikipedia.orgchempep.com Additionally, the choice of coupling reagent is vital; protocols using DIC/HOAt have demonstrated low levels of epimerization for serine. mdpi.com

| Amino Acid | Factors Increasing Epimerization | Mitigation Strategies |

| Phenylalanine | Prolonged activation, strong base. researchgate.netacs.org | Use of additives (HOBt, HOAt), optimized reagent/base combination (e.g., PyBOP/HOAt/DIEA). |

| Serine | Strong base (DIPEA), certain side-chain protections. chempep.commdpi.com | Use of weaker bases (collidine, NMM), efficient coupling reagents (e.g., DIC/HOAt). wikipedia.orgchempep.com |

Cleavage and Deprotection Optimization

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For the Fmoc/tBu strategy used for this compound, this is achieved with a cleavage cocktail based on TFA. rsc.org

The composition of the cocktail is critical to prevent side reactions caused by the reactive carbocations generated during deprotection (e.g., the t-butyl cation). Scavengers are added to trap these species. A common cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). csic.es For example, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is often effective. csic.es Phenol can also be used as a scavenger. researchgate.net The cleavage reaction is typically carried out for 1-3 hours at room temperature. The crude peptide is then precipitated from the TFA solution by adding cold diethyl ether, collected by centrifugation, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). lsu.edu

| Cleavage Cocktail Component | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Strong acid for cleaving acid-labile protecting groups and the resin linker. | 82.5-95% |

| Water (H₂O) | Scavenger, helps suppress side reactions, particularly with arginine. | 2.5-5% |

| Triisopropylsilane (TIS) | Efficient scavenger for trityl and t-butyl cations. | 1-2.5% |

| Thioanisole | Scavenger, particularly useful for peptides containing Arg(Pmc/Mtr) or Met. | 5% |

| Phenol | Scavenger for carbocations. | 5% |

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (LPPS), the classical method of peptide synthesis, involves carrying out all reactions in a homogeneous solution. While more labor-intensive due to the need for purification after each step, it remains valuable, especially for large-scale synthesis and the preparation of peptide fragments for convergent strategies. nih.gov

The synthesis of this compound in solution would typically involve the stepwise coupling of protected amino acid derivatives. For instance, Boc-Ser(Bzl)-OH could be coupled with H-Pro-OMe using a coupling reagent like DCC/HOBt. After deprotection of the Boc group, the resulting dipeptide ester would be coupled with Boc-Phe-OH. The final step would involve the removal of all protecting groups (e.g., hydrogenolysis for the benzyl group and acidolysis for the Boc group) and saponification of the methyl ester to yield the final tripeptide. publish.csiro.au A key challenge in solution-phase synthesis is maintaining solubility of the growing peptide chain and purifying the intermediate products, often requiring chromatography or crystallization at each step. nih.gov

Advanced and Emerging Synthetic Approaches

Research continues to refine peptide synthesis, aiming for greater efficiency, purity, and sustainability.

Microwave-Assisted Peptide Synthesis (MAPS) has emerged as a powerful tool to accelerate SPPS. creative-peptides.com Microwave irradiation can dramatically shorten the time required for both coupling and deprotection steps by rapidly and uniformly heating the reaction mixture. creative-peptides.comgoogle.com This can lead to higher purity of the crude peptide and allow for the synthesis of difficult sequences that are prone to aggregation under conventional conditions. creative-peptides.comrsc.org

Fragment Condensation is a convergent strategy where smaller, protected peptide fragments are synthesized separately (either in solution or on a solid support) and then coupled together to form the final, larger peptide. publish.csiro.aunih.gov For a tripeptide like this compound, this approach is less common but could involve coupling a protected dipeptide (e.g., Boc-Phe-Ser(Bzl)-OH) to a proline derivative. This method can be efficient for producing long peptides but carries a significant risk of racemization at the C-terminal residue of the activating peptide fragment. nih.gov

Enzymatic Synthesis offers a green chemistry alternative, using enzymes like lipase (B570770) to catalyze peptide bond formation. For example, lipase has been used for the coupling of Boc-Phe-OH and Phe-OMe. This approach is highly stereospecific, avoiding racemization, but its application can be limited by substrate specificity and reaction conditions.

Native Chemical Ligation (NCL) for Complex Peptides Incorporating this compound

Native Chemical Ligation (NCL) is a powerful and widely used technique for the total chemical synthesis of large peptides and proteins. illinois.edu The process involves the reaction between two unprotected peptide fragments to form a native peptide bond at the ligation site. google.com Typically, this involves a peptide with a C-terminal thioester group and another peptide with an N-terminal cysteine residue. illinois.edu The initial step is a chemoselective transthioesterification, followed by a rapid, spontaneous intramolecular S-to-N acyl shift that forms the final amide bond. ethz.ch

While the this compound sequence does not inherently contain the required N-terminal cysteine for a standard NCL reaction, it can be incorporated into larger, more complex peptide structures using this methodology. This is achieved by synthesizing the this compound fragment through conventional methods like Solid-Phase Peptide Synthesis (SPPS) and then incorporating it into a larger peptide chain via an NCL strategy. For instance, the fragment could be part of a larger peptide thioester, or a cysteine residue could be strategically placed adjacent to it in the target sequence to facilitate ligation.

The versatility of NCL has been expanded to overcome the limitation of requiring a cysteine at the ligation junction. Ligation−desulfurization strategies allow for ligation at alanine (B10760859) residues, and the development of thiol-bearing amino acid derivatives enables ligation at other sites, such as phenylalanine or valine. researchgate.net

A recent advancement in NCL is the use of β-lactones, which allows for rapid, epimerization-free peptide ligation. This method has shown broad side-chain tolerance and has been successfully applied to synthesize complex polypeptides. thieme-connect.com For example, a polypeptide containing a sequence with serine was successfully synthesized using this approach, demonstrating its applicability to serine-containing peptides like this compound. thieme-connect.com

Below is a table summarizing the results of β-lactone-mediated NCL for the synthesis of various complex peptides, illustrating the efficiency of modern ligation techniques.

| Ligation Fragments | Product | Yield (%) |

|---|---|---|

| H-Pro-Ala-Val-HN-β-lactone + H-Cys-Gly-Tyr-Pro-OH | H-Pro-Val-Ala-Thr-Cys-Gly-Tyr-Pro-OH | 89 |

| H-Pro-Ala-Val-HN-β-lactone + H-Cys-Ala-Leu-Gly-Asp-Pro-OH | H-Pro-Val-Ala-Thr-Cys-Ala-Leu-Gly-Asp-Pro-OH | 93 |

| H-Pro-Gly-Lys-Ala-HN-β-lactone + H-Cys-Ser-His-Pro-OH | H-Pro-Gly-Lys-Ala-Thr-Cys-Ser-His-Pro-OH | 76 |

| H-Pro-Asp-Gly-Thr-Gln-Val-HN-β-lactone + H-Cys-Tyr-Gly-Asp-Ala-Phe-Leu-Ser-OH | H-Pro-Asp-Gly-Thr-Gln-Val-Thr-Cys-Tyr-Gly-Asp-Ala-Phe-Leu-Ser-OH | 81 |

Table 1. Selected examples of β-lactone-mediated native chemical ligation, showing high yields for the synthesis of complex peptides. Data sourced from a study on epimerization-free NCL. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

The chemical synthesis of peptides, particularly through SPPS, has traditionally relied on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which generate significant chemical waste. rsc.orgresearchgate.net In response, a major focus of modern peptide science is the "greening" of these synthetic processes by replacing toxic solvents with more environmentally benign alternatives. nih.govrsc.org

Propylene (B89431) carbonate (PC) has emerged as a promising green solvent for both solution-phase and solid-phase peptide synthesis. rsc.orgresearchgate.net Research has demonstrated that PC can effectively replace reprotoxic amide-based solvents. A key study involved the synthesis of the nonapeptide bradykinin (B550075) (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH), which notably contains the Phe-Ser-Pro sequence found in the subject compound. The synthesis was successfully carried out in PC, yielding a product with purity comparable to that obtained using the traditional solvent, DMF. rsc.org

Crucially, the impurity profile of the bradykinin synthesized in PC was more favorable, with fewer premature chain termination sequences compared to the synthesis in DMF. rsc.org This highlights the potential of green solvents to not only reduce environmental impact but also, in some cases, improve the quality of the synthesis.

The choice of resin is also critical in green SPPS. The swelling capacity of the resin in the chosen solvent is essential for efficient reaction kinetics. nih.gov Studies have shown that resins like ChemMatrix exhibit adequate swelling in green solvents such as propylene carbonate, making them suitable for these updated protocols. rsc.org

The table below compares the purity of bradykinin synthesized using a green solvent (Propylene Carbonate) versus a traditional solvent (DMF), demonstrating the viability of green chemistry in synthesizing complex peptides containing the this compound motif.

| Solvent | Peptide Synthesized | Purity (%) | Key Observation |

|---|---|---|---|

| Propylene Carbonate (PC) | Bradykinin (contains Phe-Ser-Pro) | 77 | Impurity peaks were well separated, facilitating purification. |

| N,N-dimethylformamide (DMF) | Bradykinin (contains Phe-Ser-Pro) | 79 | Contained impurity peaks from premature chain termination (H-Ser-Pro-Phe-Arg-OH and H-Pro-Phe-Arg-OH) that overlapped with the main product. |

Table 2. Comparison of bradykinin synthesis in a green solvent versus a traditional solvent. The data shows comparable purity, with potential advantages in purification for the green solvent protocol. rsc.org

Beyond solvent replacement, the broader industrial perspective on greening peptide synthesis includes developing entirely new platforms that use raw materials with a lower environmental footprint and improve atom economy, moving away from the large excesses of reagents typically used in Fmoc-based SPPS. nih.gov

Spectroscopic Investigations of Peptide Conformation

Spectroscopic techniques are powerful tools for probing the solution-state structure of peptides. These methods provide experimental data that can be used to deduce the average conformation and dynamics of flexible molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of peptides and proteins in solution. uzh.ch It provides information on the local environment of each atom and the spatial proximity between atoms.

For a peptide like this compound, 1D and 2D NMR experiments are employed. The chemical shifts of protons (¹H) and carbons (¹³C) are sensitive to the local conformation. pnas.org For instance, the chemical shift of the alpha-carbon (Cα) can be used to derive information about the backbone torsional angles (phi, ψ). pnas.org

The Nuclear Overhauser Effect (NOE) is a particularly powerful NMR phenomenon that arises from the through-space interaction between protons that are close to each other (typically within 5 Å). pnas.orgduke.edu The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting protons, providing crucial distance constraints for structure calculation. pnas.org In a peptide like this compound, NOEs can be observed between protons on adjacent residues, as well as between protons within the same residue, helping to define the peptide's fold. researchgate.net For example, an NOE between the amide proton of Serine and the alpha-proton of Phenylalanine would indicate a specific backbone conformation.

Scalar couplings, or J-couplings, are another important NMR parameter. They provide information about the dihedral angles within the peptide backbone and side chains. pnas.org For instance, the ³J(HN,Hα) coupling constant is related to the phi (φ) torsion angle of the peptide backbone through the Karplus equation.

A typical set of NMR experiments for a small peptide includes COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.ch COSY and TOCSY are used to assign the proton resonances to specific amino acid spin systems, while NOESY provides the distance constraints necessary for structure determination. uzh.ch

A hypothetical table of ¹H NMR chemical shifts for this compound in an aqueous solution is presented below. Actual values can vary depending on experimental conditions like pH and temperature.

| Proton | Phenylalanine (Phe) | Serine (Ser) | Proline (Pro) |

| NH | ~8.2 ppm | ~8.5 ppm | - |

| αH | ~4.6 ppm | ~4.4 ppm | ~4.3 ppm |

| βH | ~3.1, 3.2 ppm | ~3.9 ppm | ~2.0, 2.3 ppm |

| γH | - | - | ~1.9, 2.1 ppm |

| δH | - | - | ~3.6, 3.7 ppm |

| Aromatic | ~7.2-7.4 ppm | - | - |

While NMR is a cornerstone of peptide structural analysis, other spectroscopic techniques provide complementary information.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. ekb.eg The technique measures the differential absorption of left and right-handed circularly polarized light. Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. For a short peptide like this compound, the CD spectrum can indicate the presence of turns or other ordered structures. For instance, studies on bradykinin analogs, which contain the Ser-Pro-Phe sequence, have utilized CD spectroscopy to identify intramolecular hydrogen bonds that stabilize specific turns. ekb.egekb.eg

Fluorescence Spectroscopy: By incorporating fluorescent probes, the distance between different parts of a peptide can be measured via Förster Resonance Energy Transfer (FRET). This can provide valuable long-range distance information to complement the short-range information from NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for interpreting experimental data and exploring the conformational landscape of peptides. nih.govresearchgate.net

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide an atomistic view of peptide conformational changes. nih.gov

For this compound, an MD simulation would typically start with an initial structure, which is then placed in a simulated solvent box (e.g., water). nih.gov The simulation then calculates the trajectory of each atom over a period of nanoseconds to microseconds. mdpi.com Analysis of these trajectories can reveal the most populated conformations, the flexibility of different regions of the peptide, and the hydrogen bonding patterns that stabilize the structure. researchgate.net For example, simulations can quantify the distances and angles between different parts of the molecule, providing insights that can be compared with experimental data. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules compared to the classical force fields used in MD simulations. mdpi.comresearchgate.net These methods can be used to calculate the relative energies of different peptide conformations, helping to identify the most stable structures. cuni.cz

For a tripeptide like this compound, quantum chemical calculations can be used to investigate the intrinsic conformational preferences of the peptide in the gas phase or in the presence of a solvent model. cuni.czacs.org These calculations can elucidate the role of intramolecular hydrogen bonds and other non-covalent interactions in stabilizing specific conformations. cuni.cz For example, calculations on tripeptides have been used to understand the stability and coordination preferences of metal ions. mdpi.comresearchgate.net

The following table shows hypothetical relative energies of different conformations of this compound calculated using a quantum chemical method.

| Conformation | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Extended | 0.0 | Minimal steric hindrance |

| β-turn | -1.5 | Hydrogen bond between Phe(C=O) and Pro(N-H) |

| γ-turn | -0.8 | Hydrogen bond involving the Ser side chain |

The final step in determining the three-dimensional structure of a peptide from NMR data involves using the experimental constraints to generate a set of possible structures. Distance geometry is a computational method that uses the upper and lower distance bounds derived from NOE data to calculate a set of coordinates that are consistent with these constraints. researchgate.net

The process typically involves the following steps:

Assignment of NOEs: Identifying the pairs of protons that give rise to each observed NOE cross-peak. duke.edu

Conversion to Distance Constraints: The intensity of the NOE peaks is converted into an upper distance limit (e.g., strong NOE < 2.5 Å, medium NOE < 3.5 Å, weak NOE < 5.0 Å). researchgate.net

Structure Calculation: A distance geometry or restrained molecular dynamics algorithm is used to generate a family of structures that satisfy the experimental distance and dihedral angle constraints. pnas.orgnih.gov

Refinement: The resulting structures are often refined using energy minimization in a full force field to produce a final ensemble of low-energy structures that are consistent with the experimental data. uzh.ch

This integrated approach, combining experimental data with computational modeling, provides a detailed picture of the conformational preferences of this compound in solution.

Key Conformational Features

Cis-Trans Isomerization Dynamics of Xaa-Pro Peptide Bonds

A distinctive feature of proline-containing peptides is the cis-trans isomerization of the peptide bond preceding the proline residue (the Xaa-Pro bond). Unlike most other peptide bonds, which strongly prefer the trans conformation, the energy difference between the cis and trans isomers of the Xaa-Pro bond is relatively small. sigmaaldrich.comethz.ch This leads to a significant population of the cis conformation in solution. sigmaaldrich.com

The rotational barrier for this isomerization is quite high, making the interconversion a slow process that can be a rate-limiting step in protein folding. sigmaaldrich.comleibniz-fli.de The ratio of cis to trans isomers is influenced by several factors, including the nature of the amino acid preceding proline (the 'Xaa' residue) and the solvent environment. probiologists.com

Research has shown that when the Xaa residue is an aromatic amino acid, such as Phenylalanine in this compound, the population of the cis isomer is often higher compared to when Xaa is an aliphatic residue. probiologists.com This is attributed to potential stabilizing interactions between the aromatic ring of the Xaa residue and the proline ring. probiologists.com In the context of this compound, the Ser-Pro bond is the one subject to this isomerization. While serine is not aromatic, the nature of its side chain still influences the equilibrium.

The cis conformation of the Xaa-Pro bond can be stabilized by specific local interactions. For example, studies have shown that C-H/O interactions can stabilize cis-proline conformations. researchgate.net In the case of a Ser-Pro sequence, an interaction between the proline's Cα-H and the serine's side-chain oxygen can favor the cis isomer. researchgate.net

| Isomer | Relative Stability | Factors Favoring this Conformation |

| Trans | Generally more stable, but the energy difference is small for Xaa-Pro bonds. sigmaaldrich.comethz.ch | Steric preference for most peptide bonds. |

| Cis | Less stable, but significantly populated for Xaa-Pro bonds (5-30% in random coils). ethz.chcupnet.net | Aromatic preceding residue (Xaa), specific side-chain interactions (e.g., C-H/O bonds). researchgate.netprobiologists.com |

Influence of Amino Acid Side Chains on Overall Peptide Topology

Phenylalanine (Phe): The bulky, aromatic side chain of phenylalanine can engage in hydrophobic and π-π stacking interactions, which can influence the folding of the peptide. researchgate.net Its presence at the N-terminus can affect the stability and degradation rate of the peptide. indiana.edu In the context of the Ser-Pro bond, an N-terminal aromatic residue can increase the population of the cis isomer. probiologists.com

Proline (Pro): The cyclic nature of the proline side chain, which is bonded back to the peptide backbone's nitrogen atom, severely restricts the rotational freedom around the N-Cα bond. sigmaaldrich.com This conformational constraint makes proline a "structure breaker" in regular secondary structures like α-helices and β-sheets but a strong promoter of β-turns. pnas.orgsigmaaldrich.com The rigidity of the proline ring is a dominant factor in determining the local conformation of the peptide chain.

The interplay of these side chains dictates the accessible conformational space for this compound. The hydrophobic nature of the phenylalanine side chain, the hydrogen-bonding capability of the serine side chain, and the conformational rigidity imposed by the proline ring collectively shape the peptide's topology, influencing its propensity to adopt specific folded structures.

| Amino Acid | Side Chain | Primary Influence on Conformation |

| Phenylalanine (Phe) | Benzyl | Hydrophobic interactions, potential for aromatic-proline interactions influencing cis/trans ratio. probiologists.comresearchgate.net |

| Serine (Ser) | Hydroxymethyl | Hydrogen bond donor/acceptor, stabilization of β-turns. researchgate.net |

| Proline (Pro) | Pyrrolidine (B122466) ring | Restricted backbone torsion angles, promotion of β-turns, cis-trans isomerization of the preceding peptide bond. pnas.orgsigmaaldrich.com |

In Vitro Biological Activities and Interaction Mechanisms of H Phe Ser Pro Oh Analogues

Applications as Peptide Building Blocks in Biosynthesis and Biotechnology

Peptides such as H-Phe-Ser-Pro-OH serve as fundamental components in the construction of more complex protein structures and in the formulation of biological drugs. chemimpex.com The use of tripeptide units can be an efficient strategy in protein structure prediction and synthesis. researchgate.netnih.gov

In the realm of biotechnology, tripeptides are valuable as building blocks in solid-phase peptide synthesis (SPPS), a cornerstone technique for producing synthetic proteins and peptides. d-nb.infomasterorganicchemistry.com The sequential addition of amino acids can be streamlined by incorporating multi-amino acid blocks, such as tripeptides. This approach can be particularly useful for creating complex N-glycopeptides. d-nb.info For instance, dipeptides like H-Phe-Ser-OH are utilized as key components in the synthesis of new therapeutic agents. chemimpex.com The incorporation of a pseudoproline at a Serine or Threonine residue within a sequence is a known strategy to suppress the formation of aspartimides, an undesirable side reaction during peptide synthesis. d-nb.info The principles governing the use of di- and tripeptides in synthesis suggest that a building block like this compound could be employed to efficiently introduce the Phe-Ser-Pro sequence into a target recombinant or synthetic protein.

The formulation of protein-based drugs, or biologics, presents significant challenges in maintaining the stability and solubility of the active protein. tandfonline.com Various excipients are added to formulations to protect the protein from degradation and aggregation. tandfonline.comresearchgate.net Amino acids and peptides are among the classes of excipients used to stabilize therapeutic proteins. tandfonline.com They can achieve this through several mechanisms, including preferential interaction, nonspecific binding to hydrophobic areas, and enhancing solution viscosity. nih.gov The use of peptides as excipients is a known strategy to improve the stability of biologics. chemimpex.com While specific data on this compound as a formulation excipient is not available, the general principles of peptide stabilization suggest its potential utility. The choice of excipient is critical and must be tailored to the specific protein and desired route of administration. tandfonline.com

Role in Recombinant Protein Production

Enzymatic Interaction Profiles and In Vitro Stability

The stability and biological activity of peptides are intrinsically linked to their interactions with enzymes. The sequence this compound contains peptide bonds that are recognized and cleaved by specific proteases, while the C-terminal proline confers resistance to others.

The proteolytic stability of a peptide is determined by its susceptibility to cleavage by proteases. The peptide bonds in this compound exhibit different levels of stability.

Phe-Ser Bond: This bond is known to be a cleavage site for certain enzymes. For example, in the larger peptide bradykinin (B550075), which contains the Phe-Ser-Pro sequence, the bond between Phe⁵ and Ser⁶ is preferentially cleaved by enzymes like thimet oligopeptidase (TOP). arvojournals.org

Ser-Pro Bond: Peptide bonds involving proline are often resistant to degradation by common gastric and pancreatic peptidases like pepsin and trypsin. google.com However, they are specific targets for post-proline cleaving enzymes. dcu.ie The presence of proline at the penultimate position generally protects a peptide from degradation by many exopeptidases.

The introduction of D-amino acids into a peptide sequence is a known strategy to enhance proteolytic stability, as these stereoisomers are less recognized by degradative enzymes. vulcanchem.com

Table 1: Predicted Susceptibility of this compound Internal Bonds to Proteolytic Cleavage

| Peptide Bond | Susceptibility | Notes |

|---|---|---|

| H-Phe-Ser -Pro-OH | Susceptible | Cleavage at this site is observed in larger peptides like bradykinin by certain endopeptidases. arvojournals.org |

| H-Phe-Ser-Pro -OH | Resistant to general proteases; susceptible to specific prolyl peptidases. | The proline residue confers resistance to many common proteases. google.com |

The this compound sequence interacts specifically with certain enzymes, either as a direct substrate or as part of a larger substrate that is processed to yield related fragments.

Prolidases: Prolidases are highly specific exopeptidases that catalyze the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue (X-Pro). nih.govnih.gov Therefore, the tripeptide this compound would not be a direct substrate for prolidase. Research on the prolidase from the hyperthermophilic archaeon Pyrococcus furiosus showed that while it could hydrolyze the dipeptide Phe-Pro, it did not act on the longer peptide Pro-Pro-Gly-Phe-Ser-Pro. asm.org However, if this compound were first cleaved by another enzyme (like ACE) to yield the dipeptide H-Ser-Pro-OH, this resulting fragment would be a substrate for prolidase. glpbio.commedchemexpress.com

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system. It is known to cleave the peptide hormone bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH). fishersci.combachem.com One of the products of this cleavage is the dipeptide Ser-Pro, which indicates that ACE hydrolyzes the Phe-Ser bond within the ...Phe-Ser-Pro... sequence. glpbio.com This suggests that the Phe-Ser bond in the tripeptide this compound could also be a target for ACE.

Table 2: Interaction of this compound and Related Analogues with Specific Enzymes

| Enzyme | Peptide/Analogue | Interaction | Outcome |

|---|---|---|---|

| Prolidase | This compound | Not a direct substrate. | No hydrolysis of the tripeptide. asm.org |

| Prolidase | H-Ser-Pro-OH | Substrate | Hydrolyzed to Serine and Proline. glpbio.commedchemexpress.com |

| Prolidase | H-Phe-Pro-OH | Substrate | Hydrolyzed to Phenylalanine and Proline. asm.orgnovoprolabs.com |

| Angiotensin-Converting Enzyme (ACE) | Bradykinin (...Phe-Ser-Pro...) | Substrate | Cleaves the Phe-Ser bond, releasing fragments including Ser-Pro. glpbio.comfishersci.com |

The rate of enzymatic hydrolysis of peptides is critically dependent on environmental conditions, primarily pH and temperature. Each enzyme operates optimally within a specific range of these parameters.

Influence of pH: The pH of the solution affects the ionization state of both the enzyme's active site residues and the peptide substrate, which is crucial for binding and catalysis. quora.com For many proteases, activity follows a bell-shaped curve with a distinct pH optimum. For example, some peptidases exhibit maximum activity in acidic conditions (pH 4-5) and lose activity as the pH becomes more alkaline. researchgate.net Human prolidase activity is reported to be optimal at a pH of 7.8. nih.gov Hydrolysis itself can sometimes lead to a drop in pH if the reaction produces a carboxylic acid from a neutral ester. quora.com

Influence of Temperature: Temperature affects the kinetic energy of molecules; thus, increasing the temperature generally increases the rate of an enzymatic reaction. creative-enzymes.com A 10°C rise can increase the activity of many enzymes by 50-100%. creative-enzymes.com However, this holds true only up to an optimal temperature. Beyond this point, the high temperature causes the enzyme to denature, leading to a rapid loss of activity. creative-enzymes.comnih.gov For instance, prolidase from Pyrococcus furiosus shows optimal activity at 100°C, reflecting its origin in a hyperthermophile, while human prolidase is optimal at 37-50°C. nih.govasm.org Conversely, cold-adapted enzymes function best at low temperatures (e.g., 20-45°C) and are quickly inactivated at moderate to high temperatures. frontiersin.org

Table 3: General Effects of pH and Temperature on Enzymatic Hydrolysis

| Parameter | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Optimal activity occurs at a specific pH for each enzyme; rates decrease at pH values above or below the optimum. | pH affects the ionization states of the enzyme's active site and the substrate, which are critical for their interaction. quora.comresearchgate.net |

| Temperature | Rate increases with temperature up to an optimum; rapid decrease in rate occurs at temperatures above the optimum. | Higher temperatures increase molecular motion and collision frequency. creative-enzymes.com Excessive heat disrupts the enzyme's three-dimensional structure (denaturation), destroying its activity. creative-enzymes.comnih.gov |

Implications for Metabolic Research and Peptide Half-Life

While specific in vitro half-life data for the tripeptide this compound is not extensively documented in publicly available research, its structure provides significant insight into its expected metabolic stability. The stability of peptides is largely determined by their susceptibility to cleavage by proteases. The amino acid sequence of this compound suggests a degree of intrinsic resistance to enzymatic degradation.

The presence of a proline residue at the C-terminus is particularly noteworthy. Proline's unique cyclic structure restricts the conformational flexibility of the peptide backbone, often rendering the preceding peptide bond (Ser-Pro in this case) resistant to cleavage by many common proteases. Furthermore, the C-terminal proline itself is known to protect peptides from degradation by certain carboxypeptidases. Modifications involving proline have been successfully used to enhance the metabolic stability of various peptides. mdpi.com For example, in studies of endomorphins, which contain a proline at position 2 (H-Tyr-Pro-...), modifications to this residue were a primary strategy for increasing enzymatic stability. mdpi.com

Interactions with Cellular Transporters

The human proton-coupled oligopeptide cotransporter, hPEPT1 (gene SLC15A1), is a key protein expressed in the intestine responsible for the absorption of dietary di- and tripeptides. physoc.orgosti.gov This transporter is recognized as a critical target for drug delivery, enabling the oral bioavailability of many peptide-based drugs and prodrugs. physoc.orged.ac.uknih.gov

Affinity and Translocation Studies via Peptide Transporter (e.g., hPEPT1)

There are no direct studies measuring the affinity and translocation of this compound via hPEPT1. However, extensive research on its constituent dipeptide, H-Phe-Ser-OH, and the closely related tripeptide, H-Phe-Ser-Ala-OH, provides valuable data on how this structural motif interacts with the transporter.

Studies on a series of H-Xaa-Ser-OH dipeptides demonstrated that these compounds are recognized and transported by hPEPT1. researchgate.net The binding affinity (Kᵢ) and transport Michaelis-Menten constant (Kₘ) vary depending on the N-terminal amino acid. researchgate.net For instance, H-Met-Ser-OH was shown to be a high-affinity substrate with a Kₘ value of 0.20 mM. researchgate.netmedchemexpress.com Research has also identified the tripeptide H-Phe-Ser-Ala-OH as a promising promoiety for hPEPT1-targeted drug design, exhibiting both high affinity (Kᵢ value of 0.30 mM) and efficient translocation. researchgate.netnih.gov Given that hPEPT1 transports a vast array of di- and tripeptides, it is highly probable that this compound also serves as a substrate. physoc.org

| Compound | Affinity (Kᵢ, mM) | Transport (Kₘ, mM) |

|---|---|---|

| H-Tyr-Ser-OH | 0.14 | ND |

| H-Met-Ser-OH | ND | 0.20 |

| H-Phe-Ser-Ala-OH | 0.30 | Translocated |

| H-Gly-Ser-OH | 0.89 | 1.04 |

ND: Not Determined in the cited study.

Strategic Design of Prodrugs Utilizing Peptide Transport Mechanisms

The ability of small peptides to be actively transported by hPEPT1 makes them ideal candidates for use as "pro-moieties" in prodrug design. This strategy involves attaching a drug molecule to a peptide carrier, thereby hijacking the transporter to enhance the drug's oral absorption.

The dipeptide H-Phe-Ser-OH has been explicitly investigated for this purpose. researchgate.net In one study, it was selected as a pro-moiety for the drugs ibuprofen (B1674241) and benzoic acid, which were attached via an ester bond to the serine hydroxyl group. researchgate.net The resulting prodrugs, H-Phe-Ser(Ibuprofyl)-OH and H-Phe-Ser(Bz)-OH, were synthesized and tested for their interaction with hPEPT1. researchgate.net

| Compound | Affinity (Kᵢ, mM) | Translocation via hPEPT1 |

|---|---|---|

| H-Phe-Ser(Ibuprofyl)-OH | 0.07 | No |

| H-Phe-Ser(Bz)-OH | 0.12 | No |

Receptor-Ligand Binding and Functional Modulation (In Vitro Studies)

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism and Antagonism

Similarly, there is no evidence from in vitro studies to suggest that this compound acts as an agonist or antagonist at the Glucagon-Like Peptide-1 Receptor (GLP-1R). The native ligand, GLP-1, is a 30/31 amino acid peptide, and its N-terminal region is crucial for receptor binding and activation. mdpi.comfrontiersin.org Alanine-scanning studies have identified key residues such as His¹, Gly⁴, Phe⁶, Thr⁷, and Asp⁹ as being critical for receptor interaction and potency. mdpi.comfrontiersin.org The C-terminal region of GLP-1 is primarily involved in binding to the extracellular domain of the receptor. nih.gov Analogues like exenatide (B527673) share significant sequence homology with GLP-1, particularly in the N-terminal activating region which contains a Thr-Phe-Thr-Ser sequence. google.com The tripeptide this compound does not correspond to any known critical binding or activation domain of GLP-1 or its analogues. Therefore, it is not expected to exhibit significant agonistic or antagonistic activity at the GLP-1R.

Modulation of Opioid and Neurokinin Receptor Systems

The potential for this compound analogues to interact with opioid and neurokinin receptor systems is suggested by the common presence of its constituent amino acids in known receptor ligands. Opioid receptors (Mu, Delta, Kappa) are G protein-coupled receptors (GPCRs) that mediate pain, reward, and other physiological functions. mdpi.comnih.gov Their endogenous ligands are peptides that often feature aromatic amino acids like Phenylalanine and Tyrosine, as well as Proline, which can induce specific structural turns necessary for receptor binding. mdpi.comscielo.org.mx For example, endomorphin-2, a potent and selective Mu-opioid receptor agonist, has the sequence H-Tyr-Pro-Phe-Phe-NH2. scielo.org.mx

Similarly, the neurokinin (or tachykinin) receptor system, which includes NK1, NK2, and NK3 receptors, is involved in inflammation and neurotransmission. wikipedia.orgmedchemexpress.com The primary ligands for these receptors, such as Substance P (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) and Neurokinin A (H-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2), contain amino acids found in this compound. core.ac.ukwikipedia.org Notably, the peptide bradykinin, which contains the exact Phe-Ser-Pro sequence, is also known to interact with tachykinin-related pathways, further suggesting a structural basis for potential cross-reactivity or modulation by analogues. nih.govnih.gov

Table 1: Receptor Systems and Relevant Ligands Containing Phe, Ser, or Pro

| Receptor System | Example Ligand | Sequence | Relevant Amino Acids |

|---|---|---|---|

| Opioid | Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 | Phenylalanine, Proline scielo.org.mx |

| Neurokinin | Substance P | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Phenylalanine, Proline wikipedia.org |

| Neurokinin | Neurokinin A | H-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | Phenylalanine, Serine wikipedia.org |

| Kinin | Bradykinin | H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH | Phenylalanine, Serine, Proline nih.gov |

Kinin Receptor Antagonism Studies

The most direct evidence for the potential biological role of the Phe-Ser-Pro motif comes from studies on the kinin receptor system. Kinins are inflammatory mediators whose actions are mediated by B1 and B2 receptors. nih.gov The nonapeptide Bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) is the selective agonist for the B2 receptor and prominently features the Phe-Ser-Pro sequence at positions 5 through 7. nih.govunc.edu

Research into developing kinin receptor antagonists has frequently focused on modifying the bradykinin structure. These modifications often target the amino acids within or adjacent to the Phe-Ser-Pro core, highlighting its importance for receptor interaction. For instance, early B1 receptor antagonists were developed by making substitutions at the Phenylalanine in position 8 of bradykinin metabolites. researchgate.net The design of such antagonists demonstrates that the sequence containing Phenylalanine, Serine, and Proline is a critical structural component for determining agonist versus antagonist activity at kinin receptors. researchgate.netersnet.org

Engagement with Cellular Processes and Signaling Pathways

Beyond receptor modulation, the constituent amino acids of this compound are fundamentally involved in key cellular processes, including cell cycle progression and signal transduction.

Impact on Amino Acid-Dependent Cell Cycle Progression

The progression of mammalian cells through the cell cycle is tightly regulated and dependent on the availability of essential nutrients, including amino acids. nih.govunc.edu Amino acids provide the necessary building blocks for protein synthesis and activate critical signaling pathways like the mTOR pathway, which coordinates cell growth and proliferation. nih.gov

Studies investigating the withdrawal of individual amino acids have shown that this can lead to cell-cycle arrest. Research has demonstrated that the removal of Phenylalanine or Serine from the culture medium can halt cell-cycle progression, whereas the withdrawal of Proline has a less pronounced effect. nih.gov This indicates that peptides like this compound could be implicated in cellular proliferation control, as their constituent components are directly linked to the machinery governing the decision to divide or enter a quiescent state (G0). nih.govunc.edu

Table 2: Effect of Individual Amino Acid Withdrawal on Cell Cycle Progression

| Amino Acid Withdrawn | Effect on Cell Cycle Progression | Reference |

|---|---|---|

| Phenylalanine (Phe) | Causes cell-cycle arrest, similar to Leucine withdrawal. | nih.gov |

| Serine (Ser) | Causes cell-cycle arrest, similar to Leucine withdrawal. | nih.gov |

| Proline (Pro) | Mild to no effect on cell-cycle progression within 48 hours. | nih.gov |

Participation in Protein Phosphorylation Networks via Serine Residues

Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch to control protein function. wikipedia.org The amino acid Serine, along with Threonine and Tyrosine, is a primary target for protein kinases. The Serine residue within the this compound sequence contains a hydroxyl (-OH) group that is a candidate site for phosphorylation. wikipedia.orggenscript.com

The specific Ser-Pro motif is of particular significance in cellular signaling. This sequence is recognized and phosphorylated by a class of enzymes known as proline-directed kinases, which include critical cell cycle regulators like cyclin-dependent kinases (CDKs) and mitogen-activated protein (MAP) kinases. frontiersin.orgbiorxiv.org Following phosphorylation, the resulting pSer-Pro motif can be recognized by other enzymes, such as the peptidyl-prolyl isomerase Pin1, which catalyzes a conformational change in the protein backbone. frontiersin.org This phosphorylation-dependent isomerization can have profound effects on protein activity and stability, acting as a crucial mechanism in signal transduction and cell cycle control. frontiersin.orgembopress.org

Table 3: Key Proteins Involved in Ser-Pro Directed Phosphorylation and Isomerization

| Protein Class | Examples | Function | Reference |

|---|---|---|---|

| Proline-Directed Kinases | CDKs, MAP kinases | Phosphorylate the Serine residue in Ser-Pro motifs. | biorxiv.org |

| Peptidyl-Prolyl Isomerase | Pin1 | Recognizes phosphorylated Ser-Pro motifs and catalyzes cis/trans isomerization. | frontiersin.org |

Research into Neurotransmitter System Modulation

The amino acids that form this compound also serve as precursors or modulators within the central nervous system. Neurotransmitters are essential chemical messengers, and their synthesis is often directly dependent on the availability of specific amino acids. wikipedia.orgnih.gov

Phenylalanine is the metabolic precursor to Tyrosine, which is subsequently converted into the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. biorxiv.org An imbalance in Phenylalanine levels can therefore disrupt the synthesis of these crucial neuromodulators. biorxiv.org L-serine serves as a precursor for the synthesis of both glycine (B1666218) and D-serine, which are important neurotransmitters that act on NMDA and glycine receptors. nih.gov Furthermore, recent research into small, proline-containing peptides has demonstrated their ability to cross the blood-brain barrier and exert neuroprotective and memory-enhancing effects, suggesting a pathway by which this compound analogues could influence neurological function. acs.orgnih.gov

Table 4: Amino Acids in this compound as Neurotransmitter Precursors

| Amino Acid | Neurotransmitter Pathway | Reference |

|---|---|---|

| Phenylalanine (Phe) | Precursor to Tyrosine, which is converted to Dopamine, Norepinephrine, and Epinephrine. | biorxiv.org |

| Serine (Ser) | Precursor to Glycine and D-Serine. | nih.gov |

Structure Activity Relationship Sar Studies of H Phe Ser Pro Oh and Derived Peptides

Correlating Amino Acid Sequence and Composition with Biological Profile

The presence of certain amino acids is associated with specific biological activities. For instance, peptides containing hydrophobic residues like Phenylalanine (Phe) and Proline (Pro), along with others such as Tyrosine and Histidine, often exhibit antioxidant properties. nih.govresearchgate.netmdpi.com These residues can donate electrons or hydrogen atoms to scavenge free radicals, protecting cells from oxidative damage. imrpress.com The hydrophobicity imparted by these amino acids may also facilitate the peptide's entry into target organs, allowing them to exert their antioxidant effects within the cell. mdpi.comimrpress.com

The order of amino acids is also critical. Studies on dipeptides designed for transport via the human peptide transporter 1 (hPEPT1) show that the identity of the N-terminal amino acid significantly impacts binding affinity. nih.govnih.govresearchgate.net In a series of H-Xaa-Ser-OH dipeptides, affinity for hPEPT1 varied depending on the "Xaa" residue, demonstrating the sequence's importance in molecular recognition. nih.gov

| Dipeptide Sequence | Affinity Constant (Ki) in mM |

|---|---|

| H-Tyr-Ser-OH | 0.14 |

| H-Met-Ser-OH | 0.20 |

| H-Phe-Ser-OH | 0.23 |

| H-Trp-Ser-OH | 0.24 |

| H-Leu-Ser-OH | 0.30 |

| H-Ile-Ser-OH | 0.34 |

| H-Val-Ser-OH | 0.43 |

| H-His-Ser-OH | 0.51 |

| H-Ala-Ser-OH | 0.77 |

| H-Gly-Ser-OH | 0.89 |

Role of Aromatic (Phenylalanine) and Cyclic (Proline) Residues in Activity

Phenylalanine (Phe): As an aromatic amino acid, Phenylalanine plays a crucial role in molecular recognition and binding. Its hydrophobic phenyl group is often involved in interactions within the binding pockets of receptors and enzymes. oup.com For example, the C-terminal Phenylalanine in the hormone gastrin is essential for high-affinity binding to its receptor, and its removal significantly reduces activity. creighton.edu The aromatic ring can participate in various non-covalent interactions, including hydrophobic and cation-π interactions, which stabilize the peptide-receptor complex. acs.org Furthermore, aromatic amino acids like Phenylalanine are known to contribute to the antioxidant activity of peptides. mdpi.comimrpress.com

Proline (Pro): Proline is unique among the 20 proteinogenic amino acids because its side chain loops back to form a cyclic pyrrolidine (B122466) ring with its own backbone amide nitrogen. nih.gov This rigid structure confers significant conformational constraints on the peptide chain. nih.govsigmaaldrich.com This rigidity can be advantageous, as it reduces the number of possible conformations, pre-organizing the peptide into a shape that is favorable for binding to its biological target. Proline is often referred to as a "helix breaker" because its structure disrupts the regular hydrogen-bonding pattern of α-helices and β-sheets, frequently inducing turns in the peptide backbone. nih.govsigmaaldrich.comrsc.org Proline-containing peptide bonds are also notably resistant to cleavage by many common proteases, which can increase the biological lifetime of the peptide. nih.gov

Furthermore, Proline can engage in favorable CH/π interactions with adjacent aromatic residues, such as Phenylalanine. nih.govacs.orgresearchgate.net These interactions, where the polarized C-H bonds of the proline ring interact with the electron-rich face of the aromatic ring, can further stabilize specific conformations, such as cis-amide bonds, which might be critical for biological function. nih.govacs.org

Effects of Targeted Amino Acid Modifications

To probe the function of each residue and to enhance desired properties, specific modifications can be introduced into the peptide sequence.

Introduction of α-Methylation for Conformational Constraints

N-methylation, particularly α-methylation (the addition of a methyl group to the α-carbon of an amino acid), is a powerful tool in SAR studies. This modification introduces steric hindrance that further restricts the conformational freedom of the peptide backbone. enamine.net This can help stabilize a specific secondary structure, such as a β-turn, which may be the bioactive conformation. α-Methylated residues can also protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's metabolic stability. enamine.netscielo.org.mx The effect of α-methylation is highly position-dependent. In studies of Glucagon-like peptide-1 (GLP-1) receptor agonists, substituting an amino acid with its α-methylated version (like α-aminoisobutyric acid, Aib) at different positions resulted in either significant decreases or, in some cases, smaller changes in potency, highlighting its utility in defining the precise structural requirements for activity at each position. mdpi.com

| Original Residue | Substituted Residue | Resulting Change in Potency |

|---|---|---|

| His¹ | Aib¹ | <10-fold decrease |

| Phe⁶ | Aib⁶ | >100-fold decrease |

| Ser⁸ | Aib⁸ | >100-fold decrease |

Halogenation of Phenylalanine Residues and Its Functional Impact

Attaching halogen atoms (F, Cl, Br, I) to the phenyl ring of Phenylalanine is a common strategy to modulate its properties. Halogenation alters the size, lipophilicity, and electronic distribution of the aromatic side chain. These changes can influence binding affinity and functional activity by modifying interactions within the receptor pocket. For example, studies on melanocortin receptor ligands showed that introducing a para-iodine atom to a DPhe residue could convert an agonist peptide into a potent antagonist. acs.org In other cases, fluorination of a Phenylalanine residue was shown to be superior to the natural amino acid for agonist potency. mdpi.com Halogenation can also impact cation-π interactions; progressive fluorination of a Phenylalanine ring systematically weakens its cation-π binding energy, which can be used to probe the existence of such an interaction with a receptor. acs.org

Integration of Unnatural Amino Acids and Their SAR Contribution

The incorporation of unnatural amino acids—those not among the 20 standard proteinogenic ones—vastly expands the possibilities for peptide modification and is a cornerstone of modern medicinal chemistry. nih.govacs.orgnih.gov

One common strategy is the use of D-amino acids (the mirror image of the natural L-amino acids). Replacing an L-amino acid with its D-enantiomer can dramatically increase resistance to enzymatic degradation and can alter the peptide's conformation, sometimes leading to improved receptor binding and potency. creighton.edu For example, in one study, replacing L-Phe with D-Phe increased a peptide's inhibitory potency by an order of magnitude.

Other unnatural amino acids used in SAR studies include:

Conformationally restricted analogs: These include residues like adamantane (B196018) or cyclic amino acids that lock the side chain or backbone into a specific orientation to test conformational hypotheses. mdpi.com

Homologues: Amino acids like homophenylalanine, which has an extra methylene (B1212753) group in its side chain, can be used to probe the size constraints of a receptor's binding pocket.

Proline Analogs: Modified proline residues can be used to fine-tune the conformational constraints of the peptide backbone. sigmaaldrich.com

Reactive Handle Analogs: Amino acids with chemically reactive groups (e.g., azido (B1232118) or acyl groups) can be incorporated to allow for further chemical modification or for use in photocrosslinking studies to identify binding partners. nih.gov

Computational Approaches to SAR Elucidation

Alongside experimental work, computational methods are indispensable for understanding and predicting peptide SAR. creative-peptides.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. creative-peptides.comcreative-proteomics.com By analyzing a dataset of peptides with known structures and activities, a QSAR model can be built to predict the activity of new, unsynthesized analogs. This helps to prioritize which modifications are most likely to succeed, saving time and resources. Such models have been successfully developed for complex systems like GLP-1 receptor agonists. mdpi.com

Molecular Docking and Simulation: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the peptide) when bound to a receptor. mdpi.com It scores different binding poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. This allows researchers to visualize how a peptide like H-Phe-Ser-Pro-OH or its derivatives might fit into a target's active site. For instance, docking studies can reveal that a Phenylalanine side chain fits into a hydrophobic pocket or that a Serine hydroxyl group forms a critical hydrogen bond. These insights help explain experimental SAR data at an atomic level and guide the design of new analogs with improved interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For peptides like this compound, QSAR models are developed by correlating their structural or physicochemical properties with their observed biological activities. sci-hub.st This approach allows for the prediction of the activity of novel, untested peptide analogs, thereby guiding synthetic efforts toward more potent and selective compounds. sddn.es

The development of a QSAR model for this compound and its derivatives involves several key steps. First, a dataset of peptides with known biological activities is compiled. The chemical structures of these peptides are then characterized by a set of numerical parameters known as molecular descriptors. uestc.edu.cn These descriptors can be categorized into various classes, including physicochemical, 3D-structural, and topological descriptors. uestc.edu.cnnih.gov For peptides, descriptors often quantify properties of the individual amino acid residues, such as hydrophobicity, size, and electronic properties. kg.ac.rsacs.org

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as support vector machines (SVM) and random forests (RF) are employed to build the QSAR model. acs.org The resulting model is a mathematical equation that quantitatively describes the relationship between the descriptors and the biological activity. The predictive power of the model is then rigorously validated using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development. researchgate.net

For this compound, a hypothetical QSAR study could explore how modifications at each amino acid position affect a specific biological activity, for instance, binding affinity to a particular receptor. A series of analogs would be synthesized, and their activities measured. Descriptors for each analog would then be calculated. For example, the hydrophobicity (logP), molecular weight (MW), and steric parameters (e.g., van der Waals volume) of the amino acid side chains could be used as descriptors.

The following interactive data table illustrates a hypothetical QSAR dataset for this compound and some of its analogs. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

A resulting QSAR equation might look like: pIC50 = 0.8 * Hydrophobicity(Pos1) + 0.01 * Steric(Pos2) - 5.2 * Electronic(Pos3) + C

This hypothetical model would suggest that increasing the hydrophobicity at position 1 (e.g., replacing Phe with Trp) and the steric bulk at position 2 (e.g., replacing Ser with Thr) could lead to higher activity. Such insights are invaluable for designing new, more potent peptide analogs.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor) to form a stable complex. softserveinc.com In the context of this compound, molecular docking can provide detailed insights into how this tripeptide and its derivatives interact with a biological target, such as a receptor or an enzyme, at the atomic level. acs.org This method is instrumental in understanding the molecular basis of the peptide's activity and in rationalizing the SAR data. mdpi.com

The molecular docking process typically involves two main stages: sampling and scoring. In the sampling stage, a large number of possible conformations and orientations of the ligand within the receptor's binding site are generated. nih.gov Given the inherent flexibility of peptides, this can be a challenging task. mdpi.com In the scoring stage, each of these generated poses is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy value. softserveinc.com The pose with the most favorable score is then predicted as the most likely binding mode.

For this compound, a molecular docking study would begin with the three-dimensional structures of the peptide and its target receptor. If the receptor structure is unknown, it can sometimes be predicted through homology modeling. mdpi.com The peptide is then docked into the active site of the receptor using software such as AutoDock or Glide. rsc.orgcellmolbiol.org The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π stacking. dergipark.org.tr

The individual amino acids of this compound are expected to contribute uniquely to the binding:

Phenylalanine (Phe): The aromatic phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues (like Tyr, Trp, or other Phe) in the receptor's binding pocket. mdpi.comcreighton.edu

Serine (Ser): The hydroxyl group of the serine side chain can act as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with polar residues in the receptor. peptide.comwikipedia.org

Proline (Pro): The cyclic structure of proline imparts significant conformational rigidity to the peptide backbone, which can be critical for adopting the correct bioactive conformation for binding. wikipedia.orgoup.comnih.gov Its unique structure can also influence interactions with the receptor surface. ucsf.eduresearchgate.net

The following interactive data table presents hypothetical results from a molecular docking simulation of this compound and its analogs against a hypothetical receptor.

The analysis of these docking results can explain the observations from the QSAR study. For instance, the higher binding energy of H-Trp-Ser-Pro-OH could be attributed to additional hydrophobic and hydrogen bonding interactions contributed by the larger indole (B1671886) ring of tryptophan. Similarly, the replacement of serine with threonine might introduce an additional hydrogen bond, leading to a more favorable binding energy. By combining QSAR and molecular docking, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, facilitating the design of novel and more effective peptide-based molecules.

Design and Rational Development of Peptidomimetics Based on H Phe Ser Pro Oh Motif

Foundational Strategies for Peptidomimetic Construction

Introduction of Conformational Restriction Elements

Linear peptides often exist as a flexible ensemble of numerous conformations in solution, which can lead to a significant entropic penalty upon binding to a biological target. nih.gov Restricting the peptide's flexibility to favor the bioactive conformation can enhance binding affinity, improve receptor selectivity, and increase stability against proteases. nih.govmagtech.com.cn

A key feature of the H-Phe-Ser-Pro-OH sequence is the intrinsic conformational constraint provided by the Proline residue. nih.govsigmaaldrich.com The cyclic nature of Proline's side chain, which connects back to the backbone amide nitrogen, restricts the value of the phi (Φ) backbone dihedral angle to approximately -60°. upc.edu This makes Proline a natural "structure-breaker" in regular secondary structures like alpha-helices and beta-sheets, but it is frequently found in turns. upc.edunih.gov

Several methods can be employed to introduce further conformational restrictions:

Macrocyclization: This involves linking different parts of the peptide chain, such as head-to-tail or side chain-to-side chain, to create a cyclic structure. nih.govasinex.com Cyclization is a powerful tool for rigidifying the peptide backbone and can pre-organize the molecule into a specific three-dimensional shape. nih.gov

Constrained Amino Acids: The incorporation of unnatural or conformationally rigid amino acids is a common strategy. enamine.net For the this compound motif, this could involve using a constrained Phenylalanine analog, such as 1-aminophenylcyclopropane-1-carboxylic acid (c3Phe), to fix the orientation of the aromatic ring. upc.edu Similarly, various Proline analogs can be used to further influence the backbone turn, with some analogs stabilizing specific cis or trans conformations of the preceding peptide bond. wjarr.comsigmaaldrich.com

Local Modifications: Techniques such as N-alkylation (e.g., N-methylation) or Cα-alkylation can locally restrict the rotation around backbone bonds. magtech.com.cnprismbiolab.com Introducing a double bond to create α,β-unsaturated amino acids is another method to reduce flexibility. magtech.com.cn

Substitution of Peptide Bonds with Non-Peptidic Linkers

The amide (peptide) bonds that form the backbone of a peptide are susceptible to cleavage by protease enzymes. A key strategy in peptidomimetic design is to replace one or more of these bonds with a non-peptidic isostere—a chemical group that mimics the size, shape, and electronic properties of the original peptide bond but is resistant to hydrolysis. nih.govresearchgate.net This modification can also influence the molecule's secondary structure and hydrogen bonding capacity. nih.gov

For a sequence like this compound, the Phe-Ser or Ser-Pro bonds could be targeted for replacement. A variety of peptide bond surrogates have been developed, each with distinct properties.

Table 1: Common Peptide Bond Isosteres

| Isostere Name | Structure | Key Features |

| Alkene | -CH=CH- | Geometrically similar to the trans peptide bond but lacks hydrogen bonding capability and has a lower dipole moment. nih.gov |

| Thioamide | -C(=S)-NH- | Has a longer C=S bond and shorter C-N bond compared to an amide; acts as a strong hydrogen bond donor. nih.gov |

| Reduced Amide (Aminomethylene) | -CH₂-NH- | Increases flexibility due to the loss of the double-bond character. upc.edu |

| Ester | -C(=O)-O- | Lacks the N-H hydrogen bond donor capability. nih.gov |

| 1,2,3-Triazole | C₂N₃ ring | Can mimic the trans peptide bond and is synthetically accessible via "click chemistry". ekb.eg |

| Oxetane | C₃H₆O ring | A four-membered heterocyclic ring used to replace the amide bond, which can improve hydrolytic stability. acs.org |

The choice of isostere depends on the specific requirements of the drug target, as some replacements can alter the local conformation or electronic properties significantly. nih.govnih.gov For instance, alkene isosteres have been used to lock the geometry into either a cis or trans conformation, which is particularly relevant for mimicking Xaa-Pro bonds. nih.gov

Utilization of Organic Scaffolds as Peptide Surrogates

An advanced approach in peptidomimetic design involves replacing a portion of the peptide backbone, or even the entire backbone, with a non-peptidic organic scaffold. upc.edunih.gov This scaffold serves as a template to hold the critical amino acid side chains in the precise three-dimensional orientation required for biological activity. escholarship.org This strategy is part of a biophysical approach where a hypothesis about the peptide's bioactive conformation guides the design. upc.eduresearchgate.net

These scaffolds are often designed to mimic common secondary structures like β-turns or α-helices. nih.govescholarship.org Given that the Ser-Pro sequence in this compound is a potential β-turn inducer, a scaffold could be designed to replicate this turn. wjarr.com The scaffold would present the Phenylalanine side chain and the Serine hydroxyl group in the same spatial arrangement as the native peptide.

Examples of scaffolds used to mimic peptide structures include:

Benzodiazepines escholarship.org

Terphenyls (for α-helices) escholarship.org

Bispidine rsc.org

Sugar scaffolds

Various heterocyclic systems escholarship.org

This approach can lead to the development of small, non-peptide molecules that retain the biological activity of the original peptide but have vastly improved pharmacological properties. nih.gov

This compound as a Template for Pharmacophore Design

A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary to ensure optimal interactions with a specific biological target and to trigger or block its response. rsc.org The design process often begins by identifying the key residues in a peptide that are responsible for its biological effect, which then form the basis of a pharmacophore model. nih.gov The this compound tripeptide can serve as an excellent template for such a model, as each of its amino acids contributes distinct chemical features.

The process involves identifying the crucial functional groups and their spatial arrangement. nih.gov For this compound, these would be:

Phenylalanine (Phe): Provides a bulky, hydrophobic, and aromatic group, which is often involved in π-π stacking or hydrophobic interactions within a receptor binding pocket.